1-(4-Hydroxy-5-methoxy-2-methylphenyl)ethanone
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Description
1-(4-Hydroxy-5-methoxy-2-methylphenyl)ethanone, also known as HMP, is a natural compound found in various plants, including Mitragyna speciosa (kratom). It has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and antioxidant effects. In
Scientific Research Applications
Natural Product Isolation
1-(4-Hydroxy-5-methoxy-2-methylphenyl)ethanone has been identified in natural sources. For instance, a related compound, 1-(3-Hydroxy-4-methoxy-5-methylphenyl)ethanone, was isolated from the stem bark of Lamprothamnus zanguebaricus (Khan, Rutaihwa, & Mhehe, 2003). Similarly, another compound, 2’-hydroxy-1’-(4-hydroxyl-5-methoxy-2-methyl-phenyl)-ethanon, was isolated from the thalli lichen Usnea flexuosa Tayl (Maulidiyah, Cahyana, & Suwarso, 2011).
Antimicrobial Properties
Various derivatives of 1-(4-Hydroxy-5-methoxy-2-methylphenyl)ethanone have been evaluated for their antimicrobial properties. A study focusing on the antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from a related compound, demonstrated their potential against bacterial and fungal organisms (Nagamani et al., 2018). Another compound, 1-(4-methoxy-3-(6-methoxy-3-acetylphenylperoxy)phenyl)ethanone, isolated from Cynanchum otophyllum, showed notable antifungal activity (Zhao et al., 2007).
Synthesis and Chemical Reactions
Several studies have explored the synthesis and chemical reactions of compounds related to 1-(4-Hydroxy-5-methoxy-2-methylphenyl)ethanone. For example, the synthesis of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone and its condensation reactions have been detailed, demonstrating the compound's versatility in organic synthesis (Moskvina, Shilin, & Khilya, 2015). Additionally, the molecular docking and ADMET studies of Ethanone 1-(2-hydroxy-5-methyl phenyl) show its binding efficacy with proteins in Staphylococcus aureus, highlighting its potential in antimicrobial research (Sri Satya, S. B. V., & Aiswariya, 2022).
Pharmacology
Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) and its analogues, including 1-(2-hydroxy-5-methoxyphenyl)ethanone, were synthesized and screened for their anti-platelet aggregation properties. This study revealed their potential in cardiovascular pharmacological research (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
properties
IUPAC Name |
1-(4-hydroxy-5-methoxy-2-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(12)10(13-3)5-8(6)7(2)11/h4-5,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNIEPOAEOTDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-5-methoxy-2-methylphenyl)ethanone |
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